4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine
Overview
Description
4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine is a complex organic compound that features a combination of piperazine, piperidine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of piperazine with 2-chloro-4-fluorobenzoyl chloride, followed by the introduction of the pyrimidine ring through a nucleophilic substitution reaction. The final step involves the addition of the piperidine ring under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: Shares the fluorobenzoyl group but lacks the piperazine and pyrimidine rings.
2-Chloro-4-fluorobenzaldehyde: Contains the chloro-fluoro substitution pattern but lacks the piperazine and pyrimidine rings.
1-(2-Pyrimidyl)piperazine: Contains the piperazine and pyrimidine rings but lacks the chloro-fluorobenzoyl group.
Uniqueness
4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in similar compounds
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN5O/c1-15-13-19(25-21(24-15)28-7-3-2-4-8-28)26-9-11-27(12-10-26)20(29)17-6-5-16(23)14-18(17)22/h5-6,13-14H,2-4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGDIJUEDMORFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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